1-(4-methoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a methoxyphenyl group, a pyrrolidine ring, and a carboxamide functional group
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization and subsequent functional group transformations to yield the desired pyrrolidine derivative. The reaction conditions typically involve the use of solvents such as toluene or hexane and catalysts like chlorosulfonyl isocyanate .
Chemical Reactions Analysis
1-(4-methoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Scientific Research Applications
1-(4-methoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
1-(4-methoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide can be compared with other pyrrolidine derivatives, such as:
- 1-(4-acetylphenyl)piperidine-4-carboxamide
- 1-(4-aminopiperidin-1-yl)ethanone
- 1-(5-amino-1,3-dihydroisoindol-2-yl)ethanone These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H20N2O3 |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-propan-2-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H20N2O3/c1-10(2)16-15(19)11-8-14(18)17(9-11)12-4-6-13(20-3)7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H,16,19) |
InChI Key |
UWMHVWBFDWGMNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.